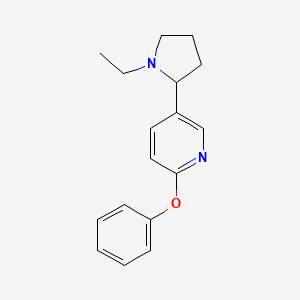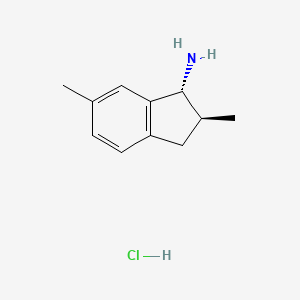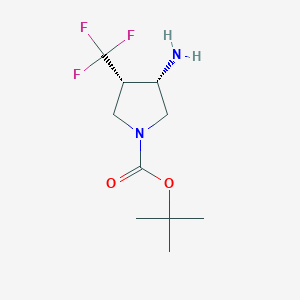
3-(2-Chloroethylamino)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloroethyl)(cyano)ethylamine is an organic compound with the molecular formula C₅H₉ClN₂. It is a versatile chemical used in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is known for its reactivity due to the presence of both chloro and cyano functional groups, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to form 2-chloroethylamine hydrochloride. This intermediate is then reacted with acrylonitrile to yield (2-chloroethyl)(cyano)ethylamine. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of (2-chloroethyl)(cyano)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
化学反応の分析
Types of Reactions
(2-chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Major Products
The major products formed from these reactions include substituted amines, oxides, and primary amines, depending on the reaction conditions and reagents used .
科学的研究の応用
(2-chloroethyl)(cyano)ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science
作用機序
The mechanism of action of (2-chloroethyl)(cyano)ethylamine involves the alkylation of nucleophilic sites in biological molecules. The chloro group forms a reactive intermediate that can alkylate DNA, proteins, and other biomolecules, leading to various biological effects. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic properties .
類似化合物との比較
Similar Compounds
- Bis(2-chloroethyl)ethylamine
- Bis(2-chloroethyl)methylamine
- Tris(2-chloroethyl)amine
Uniqueness
(2-chloroethyl)(cyano)ethylamine is unique due to the presence of both chloro and cyano functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack .
特性
分子式 |
C5H9ClN2 |
|---|---|
分子量 |
132.59 g/mol |
IUPAC名 |
3-(2-chloroethylamino)propanenitrile |
InChI |
InChI=1S/C5H9ClN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2 |
InChIキー |
GJWAXEHCYPZZSE-UHFFFAOYSA-N |
正規SMILES |
C(CNCCCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)


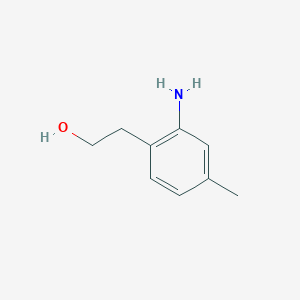
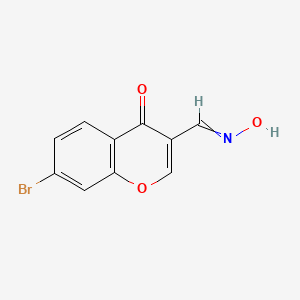
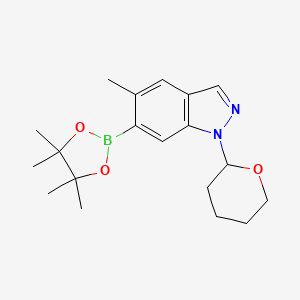
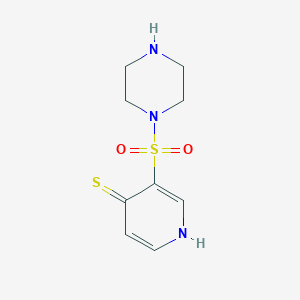

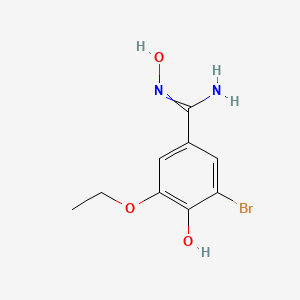

![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
